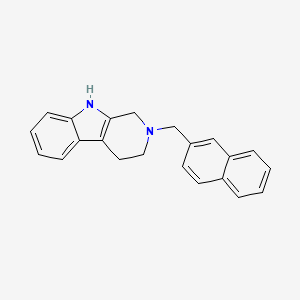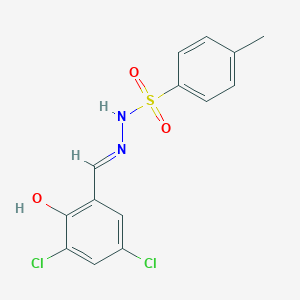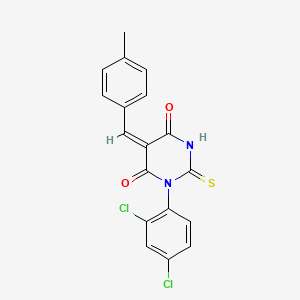
2-(2-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline (NMBC) is a chemical compound that belongs to the β-carboline family. It is a heterocyclic compound that has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
2-(2-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(2-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and to enhance cognitive function. In pharmacology, 2-(2-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic agent. In medicinal chemistry, 2-(2-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-(2-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood. However, it has been shown to act as a partial agonist at the benzodiazepine site of the GABA-A receptor and to inhibit the reuptake of serotonin and norepinephrine. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(2-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and to enhance neurogenesis in the hippocampus. It has also been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. In addition, it has been shown to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 2-(2-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One direction is to further explore its neuroprotective effects and its potential use as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a lead compound for the development of novel drugs for the treatment of cancer. Additionally, more research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
2-(2-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing β-carbolines. It involves the reaction of an aldehyde or ketone with tryptamine or its derivatives, followed by acid catalysis. The Fischer indole synthesis involves the reaction of an aryl hydrazine with an aldehyde or ketone, followed by acid catalysis. The Bischler-Napieralski reaction involves the reaction of a β-amino ketone with a halogenated aromatic compound, followed by acid catalysis.
Propiedades
IUPAC Name |
2-(naphthalen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-2-6-18-13-16(9-10-17(18)5-1)14-24-12-11-20-19-7-3-4-8-21(19)23-22(20)15-24/h1-10,13,23H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMPLKKWBHQXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B6046829.png)
![1-[{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(methyl)amino]-3-phenoxy-2-propanol ethanedioate (salt)](/img/structure/B6046831.png)

![[5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6046842.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B6046848.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046857.png)
![methyl 2-{[({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6046864.png)
![(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B6046878.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046899.png)
![methyl 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6046904.png)
![4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6046910.png)
![2-chloro-N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6046918.png)
